molecular formula C35H26N2O B5185535 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol

4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol

Cat. No.: B5185535
M. Wt: 490.6 g/mol
InChI Key: RTLFNHYKEQMKGB-UHFFFAOYSA-N
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Description

4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol is a complex organic compound that features a phenol group attached to a bis(indolyl)methyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol typically involves the reaction of indole derivatives with benzaldehyde derivatives under acidic conditions. One common method includes the use of p-toluenesulfonic acid as a catalyst in toluene, which facilitates the formation of the bis(indolyl)methyl structure . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as Amberlite IRA-400 Cl resin, can also be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, quinone derivatives, and hydroquinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-[bis(1H-indol-3-yl)methyl]phenol
  • 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol
  • 4-[bis(2-ethyl-1H-indol-3-yl)methyl]phenol

Uniqueness

4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with the orphan nuclear receptor Nur77 and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26N2O/c38-26-21-19-23(20-22-26)31(32-27-15-7-9-17-29(27)36-34(32)24-11-3-1-4-12-24)33-28-16-8-10-18-30(28)37-35(33)25-13-5-2-6-14-25/h1-22,31,36-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLFNHYKEQMKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C4=CC=C(C=C4)O)C5=C(NC6=CC=CC=C65)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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